molecular formula C8H5ClN2O B12358834 7-chloro-4aH-1,5-naphthyridin-2-one

7-chloro-4aH-1,5-naphthyridin-2-one

Cat. No.: B12358834
M. Wt: 180.59 g/mol
InChI Key: RAYJISQUSYXQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4aH-1,5-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family. . The structure of this compound consists of a naphthyridine core with a chlorine atom at the 7th position and a ketone group at the 2nd position.

Chemical Reactions Analysis

7-chloro-4aH-1,5-naphthyridin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-chloro-4aH-1,5-naphthyridin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes that exhibit biological activity . It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloro-4aH-1,5-naphthyridin-2-one

InChI

InChI=1S/C8H5ClN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4,6H

InChI Key

RAYJISQUSYXQKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C2C1N=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.